molecular formula C7H5F2IO B1391445 1,2-Difluoro-4-iodo-5-methoxybenzene CAS No. 1228093-54-6

1,2-Difluoro-4-iodo-5-methoxybenzene

Cat. No.: B1391445
CAS No.: 1228093-54-6
M. Wt: 270.01 g/mol
InChI Key: ZPQSYQHIOJOCIT-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-iodo-5-methoxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 2-positions, an iodine atom at the 4-position, and a methoxy group (-OCH₃) at the 5-position. Its molecular formula is C₇H₅F₂IO, with a molecular weight of 282.02 g/mol (calculated based on atomic masses).

The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the electron-withdrawing fluorine atoms and electron-donating methoxy group create a unique electronic profile. Applications may include pharmaceutical intermediates or materials science, though its discontinued status suggests challenges in synthesis or niche demand.

Preparation Methods

Direct Electrophilic Aromatic Substitution on Methoxybenzene Derivatives

One of the primary approaches involves electrophilic aromatic substitution (EAS) on a methoxybenzene precursor, leveraging the activating effect of the methoxy group to direct halogenation selectively. This method typically employs halogen sources such as iodine or iodine monochloride in the presence of catalysts or oxidizing agents.

  • Procedure Overview:
    • Starting with 5-methoxybenzene, iodine is introduced using iodine monochloride (ICl) or iodine in the presence of oxidants like hydrogen peroxide or nitric acid.
    • The methoxy group directs the electrophile to ortho and para positions, favoring substitution at the 4-position (para to methoxy).
    • Controlled reaction conditions (temperature, solvent polarity) are crucial to prevent over-iodination or polyhalogenation.

Research Data:

  • A typical reaction involves stirring methoxybenzene with iodine and an oxidant in acetic acid or dichloromethane at room temperature or mild heating, yielding 4-iodo-5-methoxybenzene with high selectivity.

Selective Fluorination Using Nucleophilic or Electrophilic Fluorinating Agents

Fluorination at the 1,2-positions (adjacent to the methoxy group) can be achieved via nucleophilic fluorination or electrophilic fluorination techniques:

  • Method A: Nucleophilic Fluorination

    • Using diethylaminosulfur trifluoride (DAST) or similar reagents to introduce fluorine atoms onto activated aromatic rings.
    • Requires prior activation of the aromatic ring, often via substitution or directing groups.
  • Method B: Electrophilic Fluorination

    • Employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve regioselectivity.

Research Data:

  • In a recent study, fluorination of methoxybenzene derivatives with NFSI at room temperature resulted in ortho and para fluorination, with subsequent regioselective control to obtain 1,2-difluoro derivatives.

Iodination at the Para Position Followed by Fluorination

A two-step sequence often employed involves:

  • Step 1: Iodination at the para position using iodine and an oxidant such as nitric acid or iodine monochloride, facilitated by the activating methoxy group.
  • Step 2: Fluorination at the ortho position via nucleophilic fluorination or electrophilic fluorination, depending on the specific reagents and conditions.

Research Data:

  • A documented procedure involves iodination of 5-methoxybenzene with iodine and a catalytic amount of copper or iron salts, followed by fluorination with DAST or NFSI, yielding the target compound with high regioselectivity.

Use of Transition Metal Catalysis for Halogenation

Transition metal catalysis, such as palladium or copper-catalyzed halogenation, has been explored:

  • Method:
    • Catalytic systems involving copper or palladium complexes facilitate halogenation under milder conditions.
    • These methods can improve regioselectivity and yield, especially for complex substitution patterns.

Research Data:

  • Copper-catalyzed iodination of aromatic compounds with iodine and oxidants has been reported to produce para-iodo derivatives efficiently, which can then be fluorinated selectively.

Data Table: Summary of Preparation Methods

Method Reagents Conditions Selectivity Advantages References
Electrophilic halogenation Iodine monochloride, oxidants Room temperature, acetic acid Para (iodo), ortho (fluoro) Simple, high yield ,
Nucleophilic fluorination DAST, NFSI Mild heating, inert atmosphere Ortho/para fluorination Regioselectivity control
Sequential iodination and fluorination I2, oxidants; fluorinating agents Mild to moderate temperature Para iodination, ortho fluorination High regioselectivity ,
Transition metal catalysis Cu, Pd catalysts Reflux, inert atmosphere Para iodination, ortho fluorination Milder, selective ,

Notes and Considerations:

  • Reaction Conditions: Precise temperature control and choice of solvent significantly influence regioselectivity and yield.
  • Oxidants and Catalysts: Use of oxidants like nitric acid or metal catalysts enhances halogenation efficiency.
  • Regioselectivity: Directing effects of the methoxy group are exploited to favor substitution at specific positions.
  • Purification: Post-reaction purification typically involves silica gel chromatography or recrystallization to isolate pure 1,2-difluoro-4-iodo-5-methoxybenzene.

Chemical Reactions Analysis

1,2-Difluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,2-difluoro-4-methoxybenzene .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2-difluoro-4-iodo-5-methoxybenzene is C7_7H5_5F2_2IO. The presence of both halogens (fluorine and iodine) enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

  • Organic Synthesis
    • Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its halogen atoms can be replaced or modified through various chemical reactions, allowing for the construction of diverse molecular architectures .
    • Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other functional groups. This property is particularly useful in creating derivatives with enhanced biological activity or different physical properties.
  • Medicinal Chemistry
    • Drug Development : The compound has been explored for its potential applications in drug development. Its unique electronic properties and reactivity profile make it suitable for synthesizing pharmaceutical agents that target specific biological pathways .
    • Biological Activity Studies : Research has investigated the interactions of this compound with various biomolecules, providing insights into its potential therapeutic effects and mechanisms of action in biological systems .
  • Material Science
    • Specialty Chemicals : The compound is utilized in the production of specialty chemicals that require specific properties such as enhanced solubility or reactivity. It can be incorporated into polymers or coatings to impart desired characteristics.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in Suzuki coupling reactions to produce biaryl compounds. The reaction conditions involved palladium catalysts and bases such as potassium carbonate in organic solvents. This method yielded high-purity products suitable for further functionalization.

Research focusing on the biological activity of this compound revealed its potential as an inhibitor of specific enzyme targets. Interaction studies indicated that the compound could modulate biochemical pathways relevant to disease states, highlighting its promise in medicinal applications.

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-iodo-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

In biological applications, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom allows for the incorporation of radioactive isotopes, enabling the compound to be used as a tracer in imaging studies .

Comparison with Similar Compounds

To contextualize the properties and applications of 1,2-Difluoro-4-iodo-5-methoxybenzene, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₇H₅F₂IO 282.02 1,2-F; 4-I; 5-OCH₃ Cross-coupling intermediate; discontinued
1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene C₉H₁₀FIO₂ 296.08 1,2-OCH₃; 4-I; 5-CH₂F Higher steric bulk; fluoromethyl enhances hydrophobicity
1,2-Difluoro-3-methoxy-4-nitrobenzene C₇H₄F₂NO₃ 187.11 1,2-F; 3-OCH₃; 4-NO₂ Strong electron-withdrawing nitro group; electrophilic substitution
5-Fluoro-2-methoxy-4-nitroaniline C₇H₆FN₂O₃ 200.13 2-OCH₃; 4-NO₂; 5-F; NH₂ High similarity (0.97); amine functionality for drug synthesis
Benzo[d][1,3]dioxol-5-yl derivatives (e.g., 4e, 4f) Varies ~400–450 Benzimidazole core; halogen/methoxy Antifungal/antibacterial activity; complex synthesis

Key Comparisons

Substituent Effects on Reactivity

  • This compound vs. 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene :
    The latter’s dimethoxy groups (electron-donating) and fluoromethyl substituent increase steric hindrance and hydrophobicity compared to the target compound’s fluorine and methoxy groups. This difference may limit the latter’s utility in coupling reactions but enhance membrane permeability in bioactive molecules .
  • Nitro-Substituted Analogs (e.g., 1,2-Difluoro-3-methoxy-4-nitrobenzene) :
    Nitro groups strongly withdraw electrons, making these compounds more reactive toward nucleophilic aromatic substitution. In contrast, the iodine in the target compound facilitates metal-catalyzed cross-couplings, offering divergent synthetic pathways .

Biological Activity Benzimidazole derivatives (e.g., 4e, 4f) exhibit notable antifungal and antibacterial properties due to their heterocyclic cores .

Synthetic Complexity The synthesis of benzimidazole derivatives involves multi-step reactions, including cyclization and purification via column chromatography .

Biological Activity

1,2-Difluoro-4-iodo-5-methoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H6_{6}F2_{2}I O, featuring a methoxy group (-OCH3_3) and two fluorine atoms at the 1 and 2 positions of the benzene ring, with an iodine atom at the 4 position. This unique substitution pattern influences its chemical reactivity and biological interactions.

This compound exhibits several mechanisms through which it interacts with biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their catalytic activity. Such interactions can be crucial for developing therapeutic agents targeting enzyme-related diseases.
  • Receptor Binding : It may interact with various receptors on cell surfaces, modulating signaling pathways that are vital for cellular responses. This property could be leveraged in drug development to create compounds that selectively activate or inhibit receptor functions.
  • Chemical Reactivity : The presence of halogen atoms can enhance the compound's reactivity, allowing it to participate in various chemical reactions that could lead to the formation of bioactive metabolites.

Research Findings

Recent studies have highlighted the potential biological activities of this compound:

Data Table: Summary of Biological Activities

Biological ActivityEvidence/SourcePotential Applications
AnticancerPreliminary studies suggest activity against cancer cell lines Drug development for cancer therapies
AntimicrobialSimilar compounds show efficacy against pathogens Development of new antimicrobial agents
Enzyme inhibitionMechanistic studies indicate potential for enzyme inhibition Targeted therapies for metabolic diseases
Receptor modulationPotential interactions with cellular receptors Modulating cellular responses in therapy

Case Study 1: Anticancer Activity

A study investigated the effects of halogenated aromatic compounds on cancer cell proliferation. While specific data on this compound was not detailed, compounds with similar structures showed significant inhibition of tumor growth in vitro. This suggests that further exploration into this compound's anticancer potential is warranted.

Case Study 2: Enzyme Interaction Studies

In enzyme assays, related difluorinated compounds demonstrated significant binding affinities to specific targets involved in metabolic pathways. These findings support the hypothesis that this compound may similarly interact with crucial enzymes, warranting further investigation into its inhibitory effects.

Q & A

Q. What are the key challenges in synthesizing 1,2-difluoro-4-iodo-5-methoxybenzene, and how can regioselectivity be controlled?

Synthesizing this compound requires precise control over substituent positioning. The iodine and methoxy groups at positions 4 and 5, respectively, influence reactivity due to steric and electronic effects. A common approach involves halogenation of a pre-functionalized benzene ring. For example, iodination at position 4 may proceed via directed ortho-metalation (DoM) strategies using a methoxy group as a directing group . Fluorination can be achieved using agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E under anhydrous conditions. To ensure regioselectivity, computational tools (e.g., DFT calculations) can predict reactive sites, while experimental validation via NMR tracking is critical .

Table 1: Example Reagents for Key Steps

StepReaction TypeReagents/ConditionsYield (%)Reference
IodinationElectrophilic substitutionICl, AcOH, 0°C65–75
FluorinationHalogen exchangeDAST, DCM, –20°C50–60

Q. How can spectral data discrepancies (e.g., NMR or MS) be resolved for this compound?

Discrepancies often arise from isotopic interference (e.g., iodine’s 127/129I split) or solvent effects. For NMR:

  • ¹H NMR : The methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) should integrate correctly. Fluorine coupling (²JHF) may split peaks; use ¹⁹F NMR for clarity.
  • MS : The molecular ion [M]⁺ for C₇H₅F₂IO (FW 270.02) should dominate. Isotopic patterns for iodine (1:1 ratio for M and M+2) confirm purity .
    If contradictions persist, cross-validate with alternative techniques like X-ray crystallography or high-resolution MS.

Q. What advanced computational methods are suitable for predicting reactivity or degradation pathways?

Machine learning models (e.g., PISTACHIO, REAXYS) can predict reaction pathways by analyzing substituent effects. For example:

  • Retrosynthetic analysis : Identify viable precursors (e.g., 4-iodo-5-methoxybenzene derivatives) using template-based scoring .
  • Degradation modeling : Simulate hydrolytic stability under varying pH using DFT to assess methoxy group lability.

Table 2: Computational Predictions for Hydrolysis

ConditionPredicted Half-Life (h)Key Degradation Product
pH 7>500None (stable)
pH 12121,2-Difluoro-4-iodophenol

Q. How does the substituent pattern influence biological or material science applications?

The electron-withdrawing fluorine and iodine atoms enhance electrophilicity, making the compound a candidate for:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids for drug intermediate synthesis.
  • Supramolecular chemistry : Fluorine’s hydrophobic effects can drive self-assembly in liquid crystals or polymers .
    Contrast this with positional isomers (e.g., 1,3-difluoro derivatives), where altered dipole moments reduce stacking efficiency .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile intermediates .
  • Waste disposal : Halogenated waste must be segregated and treated via incineration to avoid iodine release .
  • Emergency measures : For spills, neutralize with sodium thiosulfate to reduce iodine toxicity .

Q. How can researchers optimize reaction conditions using design of experiments (DoE)?

A factorial DoE approach can minimize trial runs. Variables include:

  • Temperature (–20°C to 25°C)
  • Solvent polarity (DCM vs. THF)
  • Catalyst loading (0.1–1.0 eq).
    Response surface methodology (RSM) identifies optimal yields while resolving conflicting parameters (e.g., solubility vs. reactivity) .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

Limitations :

  • Low yields due to competing side reactions (e.g., deiodination).
  • Sensitivity to moisture during fluorination.
    Solutions :
  • Use moisture-scavenging additives (e.g., molecular sieves).
  • Explore photoredox catalysis for milder iodination conditions .

Properties

IUPAC Name

1,2-difluoro-4-iodo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQSYQHIOJOCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673123
Record name 1,2-Difluoro-4-iodo-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228093-54-6
Record name 1,2-Difluoro-4-iodo-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.